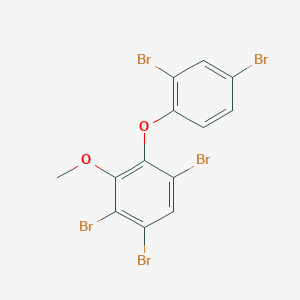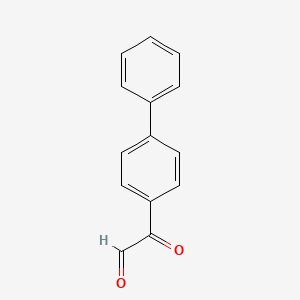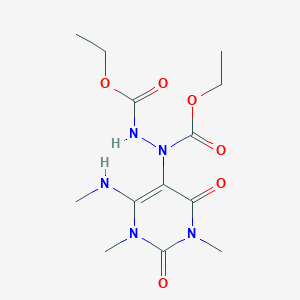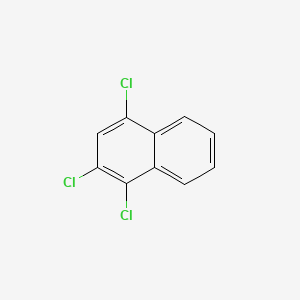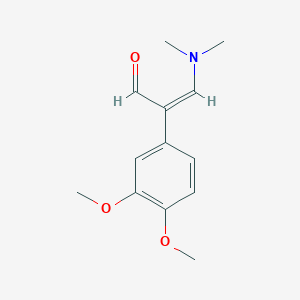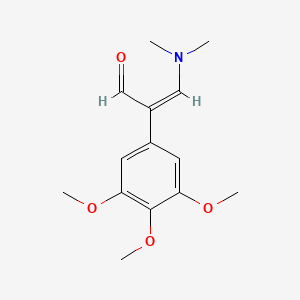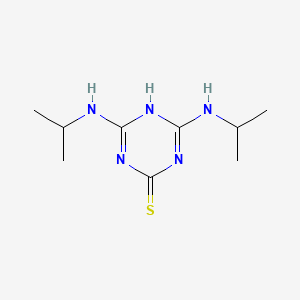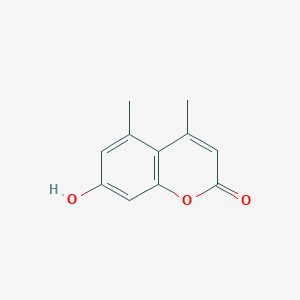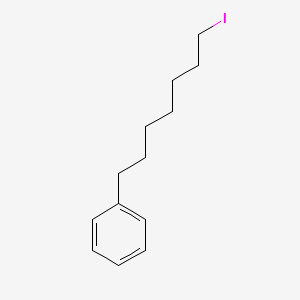
1-Iodo-7-phenylheptane
Übersicht
Beschreibung
1-Iodo-7-phenylheptane is an organic compound with the molecular formula C13H19I It consists of a heptane chain with an iodine atom attached to the first carbon and a phenyl group attached to the seventh carbon
Vorbereitungsmethoden
1-Iodo-7-phenylheptane can be synthesized through several synthetic routes. One common method involves the iodination of 7-phenylheptane using iodine and a suitable oxidizing agent. The reaction typically takes place under reflux conditions in an organic solvent such as dichloromethane. Another method involves the use of sodium iodide in the presence of a catalyst to facilitate the substitution reaction .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Analyse Chemischer Reaktionen
1-Iodo-7-phenylheptane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophiles such as sodium azide or potassium cyanide. These reactions typically occur under mild conditions and result in the formation of azido or cyano derivatives.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst. This reaction yields 7-phenylheptane as the major product.
Oxidation Reactions: The phenyl group can undergo oxidation to form phenyl ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Wissenschaftliche Forschungsanwendungen
1-Iodo-7-phenylheptane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules
Biology: Researchers use it to study the effects of halogenated hydrocarbons on biological systems. Its interactions with enzymes and cellular components provide insights into the mechanisms of halogenated compound toxicity.
Medicine: It serves as a precursor for the synthesis of pharmaceutical intermediates. Its derivatives may exhibit biological activity and potential therapeutic applications.
Industry: It is used in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Iodo-7-phenylheptane depends on its interactions with molecular targets. In biological systems, it may interact with enzymes and proteins through halogen bonding and hydrophobic interactions. These interactions can alter the activity of enzymes and disrupt cellular processes. The phenyl group may also participate in π-π interactions with aromatic residues in proteins, further influencing its biological effects .
Vergleich Mit ähnlichen Verbindungen
1-Iodo-7-phenylheptane can be compared with other similar compounds, such as:
1-Iodoheptane: Lacks the phenyl group, making it less versatile in terms of reactivity and applications.
7-Phenylheptane: Lacks the iodine atom, reducing its utility in halogenation reactions and as a synthetic intermediate.
1-Bromo-7-phenylheptane: Similar structure but with a bromine atom instead of iodine.
The uniqueness of this compound lies in its combination of an iodine atom and a phenyl group, providing a balance of reactivity and stability that is valuable in various chemical and biological applications.
Eigenschaften
IUPAC Name |
7-iodoheptylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19I/c14-12-8-3-1-2-5-9-13-10-6-4-7-11-13/h4,6-7,10-11H,1-3,5,8-9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQVOWCZWXJMQFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCCI | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19I | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70561299 | |
| Record name | (7-Iodoheptyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70561299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51526-16-0 | |
| Record name | (7-Iodoheptyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70561299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


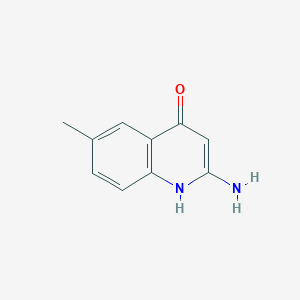
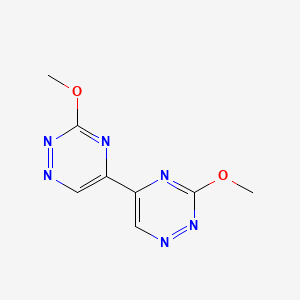
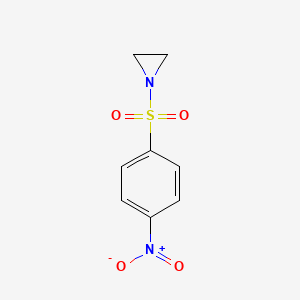
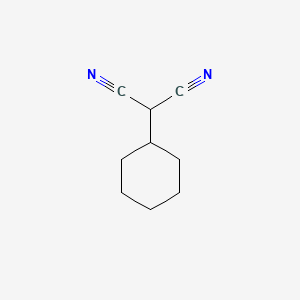
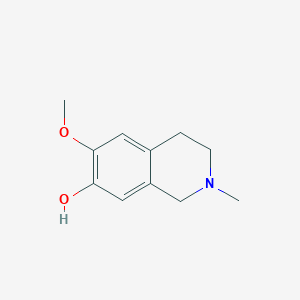
![(8-Methyl-2,3-dihydro[1,4]dioxino[2,3-f]quinolin-2-yl)methyl 4-methylbenzene-1-sulfonate](/img/structure/B3065481.png)
